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molecular formula C7H12O3 B109357 Methyl 4-methyl-3-oxopentanoate CAS No. 42558-54-3

Methyl 4-methyl-3-oxopentanoate

Cat. No. B109357
M. Wt: 144.17 g/mol
InChI Key: HNNFDXWDCFCVDM-UHFFFAOYSA-N
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Patent
US05194671

Procedure details

Under the same conditions as in Example 1, 116 g (1.0 mol) of methyl acetoacetate in a mixture of 520 ml of methylene chloride and 30 ml of methyl ethyl ketone were reacted with 77.8 g (1.05 mol) of calcium hydroxide and 122.6 g (1.15 mol) of isobutyryl chloride. The pH in the subsequent reaction with ammonia was adjusted to 9.2. This gave 136 g (GC purity 79.8%) of methyl isobutyrylacetate (yield 75.4%).
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Quantity
122.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2]C(C)=O.[OH-].[Ca+2].[OH-].[C:12](Cl)(=[O:16])[CH:13]([CH3:15])[CH3:14].N>C(Cl)Cl.C(C(C)=O)C>[C:12]([CH2:2][C:1]([O:7][CH3:8])=[O:6])(=[O:16])[CH:13]([CH3:15])[CH3:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
520 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
77.8 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
122.6 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 136 g
YIELD: PERCENTYIELD 75.4%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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